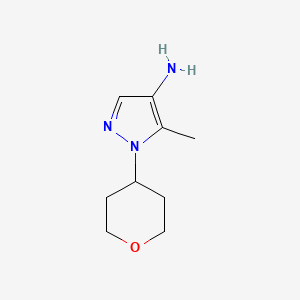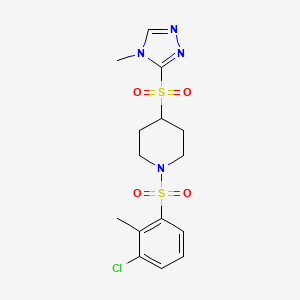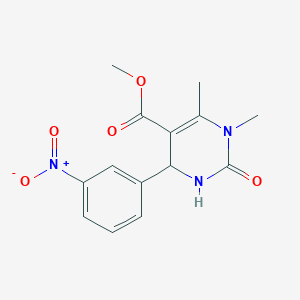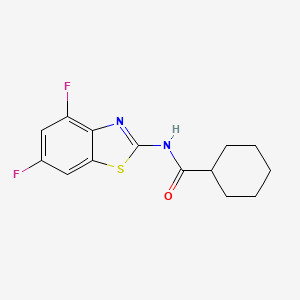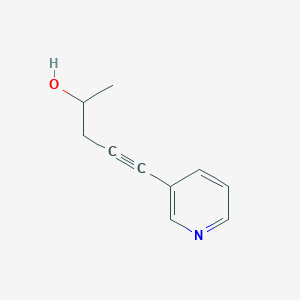
5-(Pyridin-3-yl)pent-4-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-3-yl)pent-4-yn-2-ol is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . It is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .科学的研究の応用
OLED Development
5-(Pyridin-3-yl)pent-4-yn-2-ol derivatives have been used in the development of organic light-emitting diodes (OLEDs). Researchers created heteroleptic Ir(III) metal complexes with chelates derived from this compound, demonstrating high quantum yields and efficient performance in OLEDs. These developments led to the creation of sky-blue-emitting and white-emitting OLEDs with remarkable efficiency and color purity, underlining the potential of this compound in advanced display technologies (Chang et al., 2013).
Complexation with Metal Ions
The compound and its derivatives have shown significant specificity in complexation with metal ions such as zinc(II), magnesium(II), and calcium(II). Studies involving pyridin-2-yl aminomethane-1,1-diphosphonic acids related to this compound revealed insights into the complexation behavior with these metal ions, providing valuable information for applications in coordination chemistry and possibly in medicinal chemistry (Matczak-Jon et al., 2010).
Luminescence and Magnetic Properties
Some studies have focused on the synthesis of metal complexes with pyridin-3-yl derivatives, exploring their luminescent and magnetic properties. For instance, research on lanthanide organic frameworks incorporating this compound has demonstrated tunable luminescence and slow magnetic relaxation, suggesting potential applications in materials science, particularly in optical and magnetic materials (Li & Du, 2015).
Proton Transfer Studies
This compound derivatives have also been used to study proton transfer mechanisms. Research on photoreactions and excited-state processes in pyridine derivatives has provided valuable insights into intramolecular and intermolecular proton transfer, which are critical for understanding chemical reactivity and designing functional materials (Vetokhina et al., 2012).
Synthesis of Novel Compounds
The reactivity of this compound has been harnessed in the synthesis of novel compounds with potential applications in various fields. For example, researchers have synthesized new pyridine betaines and explored their molecular structures, potentially opening new avenues in the development of materials with unique properties (Golovanov et al., 2019).
Catalysis
Derivatives of this compound have been used as catalysts in chemical reactions. For instance, the synthesis and investigation of dichlorodioxomolybdenum(VI)-pyrazolylpyridine complexes have shown their effectiveness as catalysts in olefin epoxidation, highlighting the compound's potential role in industrial chemistry (Amarante et al., 2014).
特性
IUPAC Name |
5-pyridin-3-ylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAOCPAKCPXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
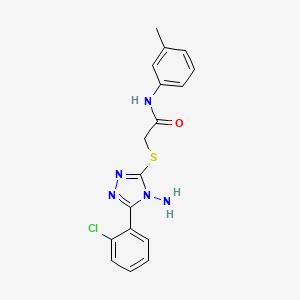
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)
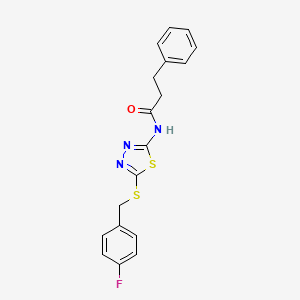
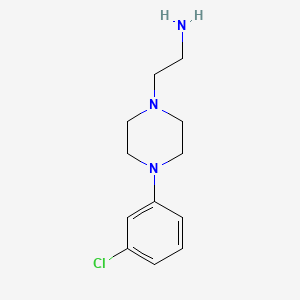
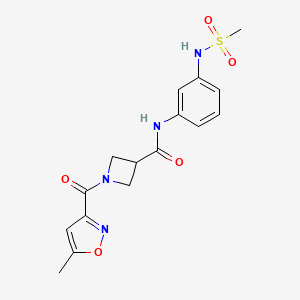
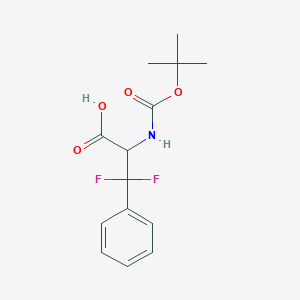
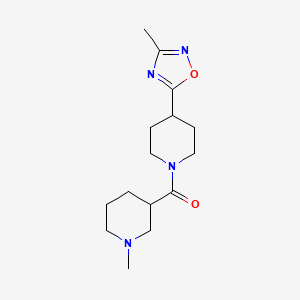
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
